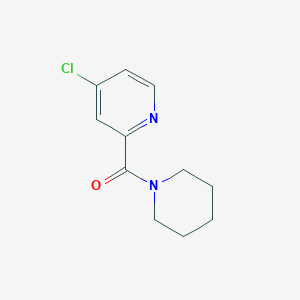

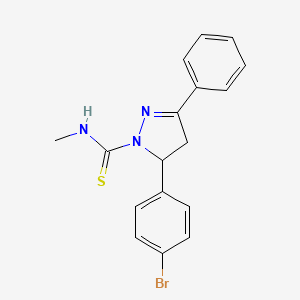

![molecular formula C10H13IO2 B2505854 1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione CAS No. 539807-77-7](/img/structure/B2505854.png)

1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione" is not directly mentioned in the provided papers. However, the papers do discuss related bicyclic diones and iodination reactions that can be informative for understanding the synthesis and properties of similar compounds. For instance, the synthesis of 6,6-dimethylbicyclo[3.1.1]heptane-2,4-dione involves isomerization and ozonolysis steps, which could be relevant for the synthesis of structurally related compounds . Additionally, the use of iodide ions in the electro-oxidation of diarylheptane diones to produce cyclized products suggests a potential role for iodine in the synthesis of iodinated bicyclic compounds . The mild electrophilic iodinating agent described in the third paper could also be pertinent for introducing iodine into similar molecules .

Synthesis Analysis

The synthesis of related bicyclic diones, as described in the first paper, involves a two-step process starting from commercially available compounds, which could be adapted for the synthesis of "this compound" . The second paper's methodology of anodic cyclization in the presence of iodide ions could potentially be applied to the synthesis of iodinated bicyclic diones, suggesting a possible electrochemical route for introducing the iodomethyl group .

Molecular Structure Analysis

While the molecular structure of "this compound" is not analyzed in the provided papers, the structure of related compounds, such as the cyclized 1,2-diaroylcyclopentanes, could offer insights into the conformational and electronic aspects of bicyclic diones . The presence of iodine in the molecule would likely influence its reactivity and possibly its conformation due to the size and polarizability of the iodine atom.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "this compound," but they do provide information on the reactivity of similar compounds. For example, the electrophilic iodination of electron-rich aromatics using a mild iodinating agent suggests that the iodomethyl group in the compound of interest could potentially be introduced through a similar electrophilic substitution reaction .

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

Researchers have explored various synthetic routes to create derivatives of bicyclo[2.2.1]heptane-diones, investigating their chemical properties and potential applications in organic chemistry. For instance, the action of methylmagnesium iodide on bicyclo[2.2.1]heptane-2,5-dione results in derivatives that undergo Wagner-Meerwein rearrangement, a pivotal reaction in organic synthesis (Yates & Lynch, 1965). Similarly, the synthesis of 3-methyl-2,6-dimethylbicyclo[3.3.1]nonane-exo-2, exo-6-diol demonstrates the creation of complex bicyclic structures from iodomethane reactions (Yang et al., 2009).

Structural and Stereochemical Studies

The stereochemistry of derivatives is a crucial aspect of their chemical behavior and potential applications. Research into the stereochemical configurations of these compounds provides insights into their molecular interactions and reaction pathways. The study of 1,4-dimethylbicyclo[2.2.1]heptane derivatives offers valuable information on their nuclear magnetic resonance (NMR) spectra and structural assignments (Yates & Lynch, 1965).

Applications in Organic Synthesis

The development of methodologies for synthesizing bicyclic diones and thiones showcases the application of these compounds in organic synthesis. For example, the facile methylation of the enolates of bicyclo[2.2.1]heptane-2,5-dione demonstrates their reactivity and potential as intermediates in the synthesis of more complex molecules (Werstiuk et al., 1992).

Mécanisme D'action

Target of Action

The primary targets of 1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione are currently unknown. This compound is a derivative of bicyclo[2.2.1]heptane , a structural moiety found in various bioactive compounds . .

Mode of Action

The mode of action of 1-(Iodomethyl)-7,7-dimethylbicyclo[22As a derivative of bicyclo[2.2.1]heptane , it may share some of the biochemical interactions of its parent compound.

Biochemical Pathways

The specific biochemical pathways affected by 1-(Iodomethyl)-7,7-dimethylbicyclo[22Bicyclo[2.2.1]heptane derivatives have been used in the synthesis of various bioactive compounds , suggesting that they may interact with multiple biochemical pathways

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the compound’s structural similarity to other bioactive bicyclo[2.2.1]heptane derivatives , it may have potential therapeutic effects.

Propriétés

IUPAC Name |

1-(iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IO2/c1-9(2)6-3-4-10(9,5-11)8(13)7(6)12/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDLOOFOFQYKIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=O)CI)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

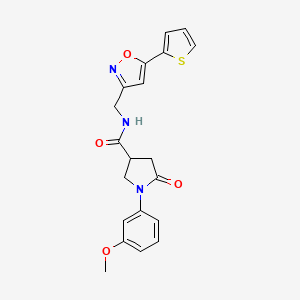

![(Z)-3-(3-Chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2505774.png)

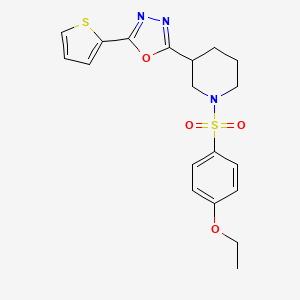

![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2505777.png)

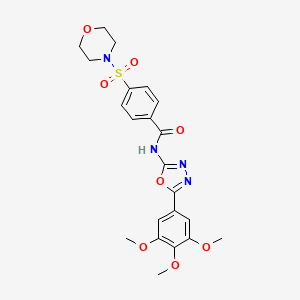

![4-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)-5-methylisoxazole](/img/structure/B2505779.png)

![11-[(Pyridin-2-ylmethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2505783.png)

![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2505785.png)

![Prop-2-enyl 5-[4-(diethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2505794.png)